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Abstract
O-2172, also known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a carbocyclic

analog of methylphenidate developed by Organix Inc.[1] It acts as a potent and selective

dopamine reuptake inhibitor (DRI)[1][2][3]. Structurally, O-2172 is distinguished from

methylphenidate by the substitution of a 3,4-dichloro moiety on the phenyl ring and the

replacement of the piperidine ring with a cyclopentane ring[1]. This modification, particularly the

removal of the nitrogen lone pair, has been a subject of interest in medicinal chemistry to

understand the structural requirements for dopamine transporter (DAT) binding and reuptake

inhibition[1]. This technical guide provides a comprehensive overview of the available data on

O-2172, including its pharmacological profile, a comparison with methylphenidate, and detailed

experimental methodologies for its in vitro characterization.
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Property Value Reference

IUPAC Name
methyl 2-cyclopentyl-2-(3,4-

dichlorophenyl)acetate
[1]

Synonyms
DCCPM, Methyl 3,4-dichloro-

α-cyclopentylbenzeneacetate
[1][4]

CAS Number 521062-92-0 [1][4]

Molecular Formula C₁₄H₁₆Cl₂O₂ [1][4]

Molar Mass 287.18 g·mol⁻¹ [1]

SMILES
Clc1ccc(cc1Cl)C(C(=O)OC)C2

CCCC2
[1]

InChI

InChI=1S/C14H16Cl2O2/c1-

18-14(17)13(9-4-2-3-5-9)10-6-

7-11(15)12(16)8-10/h6-

9,13H,2-5H2,1H3

[1]

Pharmacology
Mechanism of Action
O-2172 is a potent inhibitor of the dopamine transporter (DAT)[1][2][3]. By blocking the

reuptake of dopamine from the synaptic cleft into the presynaptic neuron, O-2172 increases the

extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

This mechanism is shared with its parent compound, methylphenidate, which is a well-

established norepinephrine-dopamine reuptake inhibitor (NDRI)[5]. The primary

pharmacological activity of O-2172 is attributed to its high affinity for the DAT[2][3].

In Vitro Binding Affinity and Potency
The inhibitory activity of O-2172 at the dopamine and serotonin transporters has been

quantified through in vitro radioligand binding assays. The available data is summarized in the

table below, alongside comparative data for methylphenidate.
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Compound Transporter Assay Type IC₅₀ (nM) Kᵢ (nM) Reference

O-2172 DAT

Inhibition of

[³H]WIN

35,428

binding

47 - [2][3]

SERT

Inhibition of

[³H]citalopra

m binding

7000 - [2][3]

d-threo-

Methylphenid

ate

DAT

Inhibition of

[³H]WIN

35,428

binding

- 161 [6]

NET

Inhibition of

[³H]nisoxetine

binding

- 240 [6]

SERT

Inhibition of

[³H]paroxetin

e binding

>10000 - [6]

dl-threo-

Methylphenid

ate

DAT

Inhibition of

[³H]WIN

35,428

binding

100 - 200 34 [7]

NET

Inhibition of

[³H]nisoxetine

binding

380 - 800 38 [8]

SERT

Inhibition of

[³H]paroxetin

e binding

>10000 >10000 [7]

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values can vary

depending on the specific experimental conditions.
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Based on the available data, O-2172 demonstrates high affinity and selectivity for the

dopamine transporter over the serotonin transporter[2][3]. It is reported to have approximately

one-third the potency of methylphenidate[1].

Synthesis
While a detailed, step-by-step synthesis protocol for O-2172 is not readily available in a

dedicated publication, the general synthetic route can be inferred from the primary literature

describing its analogs. The synthesis of methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate

would likely involve the reaction of a 3,4-dichlorophenylacetic acid derivative with a cyclopentyl-

containing intermediate, followed by esterification. A plausible synthetic workflow is outlined

below.

Starting Materials

Alkylation Intermediate Esterification Final Product

3,4-Dichlorophenylacetic acid

Alkylation
(e.g., with LDA)

Cyclopentyl bromide

2-Cyclopentyl-2-(3,4-dichlorophenyl)acetic acid Esterification
(Methanol, Acid catalyst)

O-2172
(methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate)

Click to download full resolution via product page

A plausible synthetic workflow for O-2172.

Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize

compounds like O-2172. These protocols are based on standard procedures reported in the

literature for dopamine and serotonin transporter binding assays.

Radioligand Binding Assay for Dopamine Transporter
(DAT)
Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of O-2172 for the dopamine transporter.
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Materials:

HEK-293 cells stably expressing human DAT (hDAT)

[³H]WIN 35,428 (radioligand)

Cocaine or GBR 12909 (for determining non-specific binding)

O-2172 (test compound)

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

Wash Buffer: Ice-cold Assay Buffer

96-well microplates

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine

Cell harvester

Scintillation counter and scintillation fluid

Procedure:

Membrane Preparation:

Culture hDAT-expressing HEK-293 cells to confluency.

Harvest cells and homogenize in ice-cold assay buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell

debris.

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell

membranes.

Resuspend the membrane pellet in fresh assay buffer and determine the protein

concentration (e.g., using a Bradford assay).
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Binding Assay:

In a 96-well plate, add the following to each well in triplicate:

Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a concentration near its

Kₐ), and 100 µL of the membrane preparation (typically 10-20 µg of protein).

Non-specific Binding: 50 µL of cocaine (10 µM final concentration), 50 µL of [³H]WIN

35,428, and 100 µL of the membrane preparation.

Competition Binding: 50 µL of O-2172 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M),

50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.

Incubate the plate at 4°C for 2 hours with gentle agitation.

Filtration and Counting:

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a

cell harvester.

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the O-2172 concentration.

Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response

curve).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where

[L] is the concentration of the radioligand and Kₐ is its dissociation constant.
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Preparation

Assay Setup

Measurement

Data Analysis

Culture hDAT-HEK-293 cells

Prepare cell membranes

Determine protein concentration

Set up 96-well plate
(Total, Non-specific, Competition)

Add [³H]WIN 35,428, O-2172, and membranes

Incubate at 4°C for 2 hours

Filter through glass fiber filters

Wash filters to remove unbound ligand

Quantify radioactivity

Calculate specific binding

Plot % specific binding vs. [O-2172]

Determine IC₅₀ via non-linear regression

Calculate Kᵢ using Cheng-Prusoff equation

Click to download full resolution via product page

Workflow for DAT radioligand binding assay.
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Radioligand Binding Assay for Serotonin Transporter
(SERT)
This protocol is analogous to the DAT binding assay, with the primary differences being the cell

line, radioligand, and non-specific binding agent.

Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of O-2172 for the serotonin transporter.

Materials:

HEK-293 cells stably expressing human SERT (hSERT)

[³H]Citalopram or [³H]Paroxetine (radioligand)

Fluoxetine or imipramine (for determining non-specific binding)

O-2172 (test compound)

Other materials are as listed for the DAT binding assay.

Procedure: The procedure follows the same steps as the DAT binding assay, with the following

substitutions:

Use hSERT-expressing cells.

Use [³H]Citalopram or [³H]Paroxetine as the radioligand.

Use a high concentration of fluoxetine or imipramine to determine non-specific binding.

Signaling Pathways
The inhibition of dopamine and norepinephrine reuptake by compounds like O-2172 and

methylphenidate leads to an increase in the synaptic concentration of these neurotransmitters,

which in turn modulates downstream signaling cascades.

Dopamine Transporter (DAT) Inhibition Signaling
Pathway
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Inhibition of DAT by O-2172 prevents the reuptake of dopamine into the presynaptic neuron.

The resulting increase in synaptic dopamine leads to enhanced activation of postsynaptic

dopamine receptors (D1 and D2 families), which are G-protein coupled receptors that modulate

adenylyl cyclase activity and intracellular calcium levels.
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Dopamine transporter inhibition by O-2172.
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Norepinephrine Transporter (NET) Inhibition Signaling
Pathway
While O-2172's affinity for the norepinephrine transporter (NET) has not been explicitly

reported, its parent compound, methylphenidate, is a known NET inhibitor. Inhibition of NET

increases synaptic norepinephrine, leading to enhanced activation of adrenergic receptors on

the postsynaptic membrane, which can be coupled to various G-proteins (Gs, Gi, Gq) to initiate

diverse downstream signaling events.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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